
Se-(Methyl)selenocysteine hydrochloride
Übersicht
Beschreibung
Se-(Methyl)selenocysteine hydrochloride (MeSeCys·HCl, C₄H₉NO₂Se·HCl; MW 218.54) is a naturally occurring, monomethylated selenoamino acid derivative biosynthesized by the enzyme selenocysteine methyltransferase (SMT) in plants like Astragalus bisulcatus . It serves as a methylselenol precursor, which is critical for its chemopreventive and antioxidant properties. MeSeCys·HCl is water-soluble (10 mg/mL in PBS, pH 7.2) and stable at −20°C .
Vorbereitungsmethoden
Synthesis via L-Chloroalanine and Methaneselenol Intermediates
Reduction of Dimethyldiselenide with Sodium Borohydride
The foundational method involves reacting L-chloroalanine hydrochloride with methaneselenol generated in situ from dimethyldiselenide (DMSe) reduction. As detailed in US6794537B1, sodium borohydride (NaBH₄) serves as the reducing agent in a dimethylformamide (DMF)-water solvent system . Key steps include:
-
Reduction of DMSe : A solution of DMSe in DMF is treated with NaOH and NaBH₄ at 5–10°C, yielding methaneselenol.
-
Alkylation of L-Chloroalanine : Methaneselenol reacts with L-chloroalanine hydrochloride at 40–45°C for 2 hours.
-
Isolation : The product is acidified with HCl, concentrated, and purified via methanol extraction and triethylamine neutralization.
This method achieves a yield of 15 g from 25 g of L-chloroalanine methyl ester hydrochloride . The use of an inert nitrogen atmosphere minimizes oxidation byproducts .
Hypophosphorous Acid-Mediated Reduction
An alternative reduction approach employs hypophosphorous acid (H₃PO₂) instead of NaBH₄ . DMSe is treated with 32% H₃PO₂ at 70°C under nitrogen, followed by NaOH addition to generate methaneselenol. Subsequent reaction with L-chloroalanine hydrochloride at 40°C yields the target compound with a 10 g output from 25 g starting material . This method avoids pyrophoric reagents like NaBH₄, enhancing operational safety.
Synthesis via 2,3-Dihalogenpropionitrile Intermediate
Substitution and Hydrolysis Pathway
CN103613524A describes a three-step synthesis starting from 2,3-dichloropropionitrile :
-
Nucleophilic Substitution : Reaction with sodium methyl hydroselenide (NaSeCH₃) in tetrahydrofuran (THF) at 10–100°C produces 2-chloro-3-methylselenopropionitrile.
-
Acid Hydrolysis : Treatment with concentrated HCl or H₂SO₄ hydrolyzes the nitrile to 2-chloro-3-methylselenopropionic acid.
-
Ammonolysis : Reaction with aqueous ammonia followed by neutralization yields Se-methylselenocysteine.
Example Data :
This route avoids chirality issues by using non-chiral starting materials but requires careful control of hydrolysis conditions to prevent deselenization.
Racemization to DL-Se-Methylselenocysteine
US6794537B1 further details the racemization of L- or D-enantiomers using benzaldehyde in acetic acid . Heating L-Se-methylselenocysteine with benzaldehyde at 60°C for 2 hours induces racemization, yielding the DL-form with 92% efficiency . Chiral HPLC confirms the product’s racemic nature .
Comparative Analysis of Methods
Critical Process Parameters
Solvent Systems
-
Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates .
-
Methanol-water mixtures facilitate product isolation via pH-dependent precipitation .
Temperature Control
-
Low temperatures (5–10°C) during DMSe reduction prevent over-reduction to elemental selenium .
-
Elevated temperatures (40–100°C) accelerate hydrolysis and ammonolysis .
pH Adjustment
Analyse Chemischer Reaktionen
Arten von Reaktionen
Se-(Methyl)selenocystein-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid können zur Oxidation von Se-(Methyl)selenocystein-Hydrochlorid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können die Verbindung reduzieren.
Substitution: Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Selenoxid-Derivaten führen, während Reduktion zu Selenol-Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Se-(Methyl)selenocystein-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Wird wegen seiner Rolle in der zellulären Redoxregulation und der Induktion der Apoptose untersucht.
Medizin: Wird wegen seiner chemischen Präventionswirkungen, insbesondere bei Brustkrebs, untersucht.
Wirkmechanismus
Se-(Methyl)selenocystein-Hydrochlorid übt seine Wirkungen über mehrere Mechanismen aus:
Akt/GSK3β-Signalweg: Es aktiviert den Akt/GSK3β-Signalweg, was zur Hochregulierung von Tight-Junction-Proteinen und zur Hemmung der Ferroptose führt.
Apoptose-Induktion: Die Verbindung induziert Apoptose in Krebszellen, indem sie den Redoxstatus verändert und oxidativen Stress auslöst.
Schutz der Blut-Hirn-Schranke: Es hat sich gezeigt, dass es die Blut-Hirn-Schranke in Modellen des ischämischen Schlaganfalls schützt, indem es die Barriereintegrität aufrechterhält und das Hirninfarktvolumen reduziert.
Wissenschaftliche Forschungsanwendungen
Cancer Chemoprevention
Mechanism of Action
Se-methylselenocysteine has been identified as a potent chemopreventive agent. It acts primarily by inducing apoptosis in cancer cells and inhibiting cell cycle progression. Studies have shown that MSC can block the proliferation of premalignant mammary lesions and induce apoptosis more effectively than other selenium forms like selenite, which often leads to necrosis rather than apoptosis .
Case Studies
- Breast Cancer : Research indicates that MSC enhances the efficacy of chemotherapeutic agents such as irinotecan against human tumor xenografts, particularly in hypoxic conditions where tumor cells are typically resistant . In a study involving head and neck squamous cell carcinoma (HNSCC), MSC improved the therapeutic response when combined with irinotecan, leading to increased survival rates in animal models .
- Esophageal Cancer : Another study demonstrated that MSC inhibits the epidermal growth factor receptor (EGFR) signaling pathway in esophageal squamous cell carcinoma (ESCC) by upregulating microRNA-146a, which directly targets EGFR . This mechanism highlights MSC's potential in targeting specific molecular pathways to reduce cancer progression.
Antioxidative Properties
MSC exhibits antioxidative properties that contribute to its anticancer effects. It is involved in the enhancement of glutathione peroxidase activity, an important enzyme for cellular defense against oxidative stress . This antioxidative action is crucial for maintaining cellular homeostasis and preventing oxidative damage that can lead to carcinogenesis.
Nutritional Supplementation
MSC is found naturally in various foods, particularly in selenium-enriched garlic and certain vegetables like broccoli and onions. Its bioavailability is comparable to other organic selenium compounds, making it a viable candidate for dietary supplementation aimed at reducing cancer risk .
Toxicological Studies
Toxicological assessments indicate that MSC has a favorable safety profile. Short-term studies have shown that its toxicity levels are comparable to other selenium sources, suggesting it could be safely incorporated into dietary recommendations . However, comprehensive human studies are still lacking, necessitating further research to establish safety guidelines.
Potential Therapeutic Synergy
Research has indicated that combining MSC with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, when used alongside methylselenic acid (MSA), MSC demonstrated improved cytotoxic effects against hypoxic tumor cells, suggesting a synergistic relationship between these compounds .
Summary Table of Applications
Wirkmechanismus
Se-(methyl)selenocysteine hydrochloride exerts its effects through several mechanisms:
Akt/GSK3β Signaling Pathway: It activates the Akt/GSK3β signaling pathway, leading to the upregulation of tight junction proteins and inhibition of ferroptosis.
Apoptosis Induction: The compound induces apoptosis in cancer cells by altering redox status and triggering oxidative stress.
Blood-Brain Barrier Protection: It has been shown to protect the blood-brain barrier in ischemic stroke models by maintaining barrier integrity and reducing brain infarct volume.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Pharmacokinetic and Pharmacodynamic Insights
MeSeCys vs. SeMet in Humans
In selenium-replete men, both MeSeCys and SeMet showed comparable plasma selenoprotein P (SEPP1) kinetics (Cₘₐₓ, Tₘₐₓ, AUC) at doses up to 800 μg/day. However, MeSeCys exhibited a statistically significant increase in SEPP1 Cₘₐₓ at 400 μg/day, suggesting dose-dependent bioavailability advantages .
MeSeCys vs. MSA
- In Vitro : MSA is 10× more potent than MeSeCys in inhibiting mammary epithelial cell proliferation and inducing apoptosis, as it bypasses β-lyase metabolism .
- In Vivo : Both compounds show equivalent chemopreventive efficacy in rat mammary tumor models, indicating systemic β-lyase activity compensates for MeSeCys’s slower metabolism .
Biologische Aktivität
Se-(Methyl)selenocysteine hydrochloride (MSC) is a methylated selenium compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of MSC, focusing on its mechanisms of action, protective effects against chemotherapy-induced toxicity, and overall safety profile.
Overview of this compound
Se-methylselenocysteine is a naturally occurring organoselenium compound derived from selenocysteine. It is known for its high bioavailability and selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. This unique property makes it an attractive candidate for cancer chemoprevention and therapy.
1. Induction of Apoptosis
MSC has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Production of Methylselenol : Upon metabolism, MSC generates methylselenol, a potent inducer of apoptosis in cancer cells. Methylselenol's nucleophilic nature enables it to react with cellular components, leading to oxidative stress and DNA damage .
- Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) : Studies indicate that MSC enhances the efficacy of irinotecan by inhibiting HIF-1α, which is often overexpressed in hypoxic tumor environments. This inhibition sensitizes tumor cells to chemotherapy, improving therapeutic outcomes .
2. Antioxidant Activity
While selenium compounds can exhibit toxic effects at high concentrations, MSC has been found to enhance the activity of selenoenzymes that contribute to antioxidant defense mechanisms. This dual role—acting as both an antioxidant and pro-oxidant—may explain its selective toxicity towards cancer cells .
Protective Effects Against Chemotherapy-Induced Toxicity
Research has demonstrated that MSC can mitigate the side effects associated with various chemotherapeutic agents:
- Cyclophosphamide and Cisplatin : In animal models, MSC significantly reduced organ-specific toxicities such as diarrhea, stomatitis, and lethality associated with these drugs. For instance, pretreatment with MSC completely prevented diarrhea and reduced lethality from 62% to 25% in models treated with cyclophosphamide .
- Oxaliplatin and Irinotecan : Similar protective effects were observed with oxaliplatin and irinotecan, where MSC administration prior to chemotherapy improved the overall therapeutic index by enhancing antitumor activity while protecting healthy tissues .
Safety Profile
The safety evaluation of Se-methylselenocysteine indicates a relatively low toxicity profile at nutritional levels:
- Median Lethal Dose (LD50) : Studies report LD50 values of 12.6 mg/kg for females and 9.26 mg/kg for males in mouse models, suggesting a high potential for health hazards under acute exposure .
- Acceptable Daily Intake (ADI) : The established ADI for human consumption is approximately 3.4 µg/kg body weight per day. This level is considered safe for long-term dietary supplementation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of MSC in clinical and preclinical settings:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Se-(Methyl)selenocysteine hydrochloride (MeSeCys) in biological matrices?
- Methodology : High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP/MS) is the gold standard. Isotope dilution analysis using selenium isotopic ratios (e.g., ⁷⁷Se, ⁸²Se) ensures precision. For example, serum or urine samples require pretreatment with enzymes like Pronase E to hydrolyze proteins, followed by separation on a reversed-phase column using 10 mM heptafluorobutyric acid as a mobile phase. Calibration with certified standards (e.g., this compound ≥95% purity) is critical .
- Validation : Include spike-recovery tests (80–120% recovery range) and inter-day reproducibility assessments (CV <10%). Matrix-matched calibration curves should account for biological interference .
Q. How should researchers assess the purity and stability of MeSeCys in experimental settings?
- Purity Assessment : Thin-Layer Chromatography (TLC) with ≥95% purity thresholds is commonly used (as per Sigma-Aldrich specifications). Confirmatory techniques include NMR or LC-MS to detect impurities like residual selenomethionine or oxidation byproducts .
- Stability Protocols : Store lyophilized MeSeCys at −20°C in airtight, light-protected vials. For aqueous solutions, use inert buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Monitor decomposition via UV-Vis spectroscopy (absorbance at 254 nm for selenium-containing bonds) .
Advanced Research Questions
Q. What experimental design considerations are critical for pharmacokinetic studies of MeSeCys in preclinical models?
- Dose Selection : Human studies show linear pharmacokinetics at single oral doses of 200–400 µg Se/day, but nonlinearity occurs at higher doses due to saturation of selenium transporters. In rodents, doses of 1–3 mg/kg/day are typical for chemoprevention studies .
- Sampling Strategy : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Use ICP/MS to measure total selenium and HPLC to speciate MeSeCys metabolites (e.g., methylselenol, selenosugars) .
- Modeling : Compartmental analysis (e.g., two-compartment model) quantifies absorption rate constants (Ka) and elimination half-lives. Population pharmacokinetics can account for inter-individual variability in selenium-replete vs. deficient subjects .
Q. How do researchers resolve contradictions in reported chemopreventive mechanisms of MeSeCys across cancer models?
- Mechanistic Discordance : In vitro studies (e.g., squamous esophageal carcinoma cells) show MeSeCys (10–100 µM) inhibits DNA damage and Ki-67 proliferation markers via antioxidant Nrf2 pathways. However, in vivo mammary tumor models highlight pro-oxidant effects, where MeSeCys depletes glutathione and induces caspase-3-mediated apoptosis .
- Resolution Strategies :
- Conduct dose-response studies to identify biphasic effects (protective at low doses, cytotoxic at high doses).
- Use genetic knockdown models (e.g., siRNA for TrxR1 or GPx1) to isolate redox-dependent vs. -independent pathways.
- Compare tissue-specific selenium distribution using autoradiography or XANES imaging to correlate localization with mechanism .
Q. What are the challenges in standardizing MeSeCys dosing for combinatorial therapies with nanoparticles or phytochemicals?
- Synergistic Design : In studies combining MeSeCys with gold nanoparticles (AuNPs), optimize molar ratios (e.g., 1:1 MeSeCys:AuNPs) to enhance cellular uptake. Use dynamic light scattering (DLS) to confirm nanoparticle stability and avoid aggregation in physiological buffers .
- Toxicity Screening : Assess off-target effects via transcriptomics (RNA-seq) to identify pathways altered by combinatorial treatments. For example, co-administration with 3,6-dihydroxyflavone may upregulate phase II detoxification enzymes, requiring dose adjustments .
Q. Data Contradiction Analysis
Q. How can researchers address discrepancies in selenium speciation data between plant and mammalian systems?
- Contextual Factors : In hyperaccumulator plants (e.g., Cardamine violifolia), MeSeCys constitutes >60% of total selenium, while in mammals, it is rapidly metabolized to selenoproteins (e.g., GPx, SelP). Use stable isotope tracers (⁷⁷Se-enriched MeSeCys) to track metabolic flux differences .
- Analytical Adjustments : For plant tissues, include enzymatic digestion with cellulase to release bound MeSeCys, whereas mammalian tissues require protease treatments .
Q. Tables for Key Reference Data
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVTFHGWJDSDV-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474695 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863394-07-4 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.